molecular formula C17H21N3O3 B10998476 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10998476
M. Wt: 315.37 g/mol
InChI Key: JKKFOSUNFUYZCI-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, an aminoethyl chain, and a phenylpyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropylcarbonyl group is introduced through a reaction with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The aminoethyl chain is then attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl chain or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the cyclopropylcarbonyl group and the phenylpyrrolidine core

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21N3O3/c21-15-10-13(11-20(15)14-4-2-1-3-5-14)17(23)19-9-8-18-16(22)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22)(H,19,23)

InChI Key

JKKFOSUNFUYZCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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